molecular formula C15H14BrNS B8699357 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium bromide CAS No. 83996-28-5

3-Benzyl-2-methyl-1,3-benzothiazol-3-ium bromide

Cat. No. B8699357
CAS RN: 83996-28-5
M. Wt: 320.2 g/mol
InChI Key: OJQNMYBWPLSWJX-UHFFFAOYSA-M
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Patent
US06001331

Procedure details

A solution of 2-methylbenzothiazole (5.0 g, 0.033 mol) and benzyl bromide (40 mL, 0.33 mol) in 250 mL of ethyl acetate was refluxed under nitrogen for 48 hours. Solid had formed. The mixture was filtered and washed with cold ethyl acetate to give 3-benzyl-2-methylbenzothiazol-3-ium bromide as a light yellow solid, mp 230-231° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]([Br:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(OCC)(=O)C>[Br-:18].[CH2:11]([N+:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]=1[CH3:1])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2
Name
Quantity
40 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solid had formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with cold ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C1=CC=CC=C1)[N+]1=C(SC2=C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.